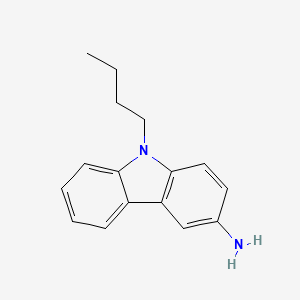

9-Butyl-9h-carbazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-butylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCWVKRTYSMRBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275471 | |

| Record name | 9-butyl-9h-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87186-34-3 | |

| Record name | 9-butyl-9h-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 9 Butyl 9h Carbazol 3 Amine

Electronic Structure Analysis

Analysis of Substitution Effects on Electronic Properties

The electronic properties of the carbazole (B46965) framework are highly sensitive to the nature and position of substituent groups. In 9-Butyl-9H-carbazol-3-amine, the presence of an electron-donating n-butyl group at the 9-position (N9) and an amino group (-NH2) at the 3-position (C3) significantly modulates its electronic structure compared to the parent carbazole molecule.

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating these effects. icm.edu.plresearchgate.net The introduction of alkyl chains at the nitrogen atom and electron-donating groups on the carbazole ring is a known strategy to tune the electronic energy levels. researchgate.netaip.org The n-butyl group, being a weak electron-donating group through an inductive effect, increases the electron density on the nitrogen atom. This primarily influences the Highest Occupied Molecular Orbital (HOMO), leading to an increase in its energy level.

The amino group at the C3 position, a strong electron-donating group through resonance, exerts a more pronounced effect. It significantly raises the HOMO energy level, thereby reducing the ionization potential of the molecule. This effect is crucial for applications in organic electronics, where a high HOMO level facilitates efficient hole injection and transport. ontosight.ai The combined influence of the N9-butyl and C3-amino substituents leads to a reduction in the HOMO-LUMO energy gap, which corresponds to a red-shift in the absorption spectrum compared to unsubstituted carbazole. aip.org DFT calculations on similar substituted carbazoles have shown that such modifications can effectively tailor the electronic and optical properties for specific applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). aip.orgresearchgate.netredalyc.org

The table below summarizes the expected effects of the butyl and amine substituents on the key electronic properties of the carbazole core, based on computational analyses of related derivatives. researchgate.netresearchgate.net

| Property | Effect of N9-Butyl Group | Effect of C3-Amino Group | Combined Effect |

|---|---|---|---|

| HOMO Energy Level | Slight Increase | Significant Increase | Significant Increase |

| LUMO Energy Level | Minor Change | Slight Decrease | Slight Decrease |

| Energy Gap (HOMO-LUMO) | Slight Decrease | Significant Decrease | Significant Decrease |

| Ionization Potential | Slightly Reduced | Significantly Reduced | Significantly Reduced |

Vibrational and Resonance Raman Spectroscopic Studies

Infrared (IR) Spectroscopy and Computational Correlation

For 9-Butyl-9H-carbazol-3-amine, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the carbazole aromatic system, the N-butyl group, and the C3-amino group.

Expected Characteristic IR Bands:

N-H Stretching: The amino group (-NH2) at the C3 position will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the carbazole rings are expected above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The n-butyl group will display symmetric and asymmetric stretching vibrations of its CH₂, and CH₃ groups in the 2850-2960 cm⁻¹ region.

C=C Stretching: Aromatic C=C stretching vibrations within the carbazole skeleton typically appear in the 1450-1620 cm⁻¹ region. researchgate.net

N-H Bending: The in-plane bending (scissoring) vibration of the amino group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the aromatic amine C-N and the N-alkyl C-N bonds will be present in the fingerprint region, typically between 1250-1360 cm⁻¹.

Out-of-Plane C-H Bending: Strong bands corresponding to the out-of-plane bending of the aromatic C-H bonds appear in the 700-900 cm⁻¹ range, and their positions are indicative of the substitution pattern on the aromatic rings.

The table below presents a summary of the predicted IR vibrational frequencies and their assignments.

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretching | C3-Amino Group |

| 3000 - 3100 | Aromatic C-H Stretching | Carbazole Ring |

| 2850 - 2960 | Aliphatic C-H Stretching | N-Butyl Group |

| 1600 - 1650 | N-H Bending (Scissoring) | C3-Amino Group |

| 1450 - 1620 | Aromatic C=C Stretching | Carbazole Ring |

| 1250 - 1360 | C-N Stretching | Aromatic Amine, N-Alkyl |

| 700 - 900 | Aromatic C-H Out-of-Plane Bending | Carbazole Ring |

Raman Spectroscopy and Vibrational Mode Assignment

Raman spectroscopy complements IR spectroscopy by providing information on the polarizability changes during molecular vibrations. For aromatic systems like carbazole, Raman spectroscopy is particularly effective for characterizing the skeletal vibrations of the fused rings. aip.org The assignment of vibrational modes is typically confirmed through computational methods, similar to IR analysis. aip.orgnih.gov

The Raman spectrum of 9-Butyl-9H-carbazol-3-amine would be dominated by signals from the carbazole core. The introduction of the butyl and amino groups induces changes in the selection rules and intensities of certain bands compared to the parent carbazole.

Expected Prominent Raman Bands:

Ring Stretching Modes: Intense bands corresponding to the stretching of the entire carbazole skeleton are expected in the 1300-1650 cm⁻¹ region. These modes are often highly characteristic of the fused-ring system.

Ring Breathing Modes: A strong, sharp "ring breathing" vibration, which involves a symmetric expansion and contraction of the aromatic rings, is typically observed around 1000 cm⁻¹.

C-H In-Plane Bending: Aromatic C-H in-plane bending vibrations are expected in the 1000-1300 cm⁻¹ range.

Substituent-Sensitive Modes: Vibrations involving the C3-N bond and the N9-C(butyl) bond will also be present, though they may be weaker and coupled with other skeletal modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Proton (¹H) NMR Chemical Shift Modeling and Validation

¹H NMR spectroscopy is a powerful tool for confirming the molecular structure of 9-Butyl-9H-carbazol-3-amine by providing information on the chemical environment, number, and connectivity of protons. While specific experimental data for this exact compound is not widely published, chemical shifts can be accurately predicted by analyzing data from closely related structures, such as 9-ethyl-9H-carbazol-3-amine and other N-alkylated carbazoles. rsc.orgchemicalbook.comrsc.org

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for the aromatic protons of the carbazole core and the aliphatic protons of the n-butyl chain. The amino group protons may appear as a broad singlet.

The table below provides predicted chemical shifts (δ) and multiplicities for the protons of 9-Butyl-9H-carbazol-3-amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H1-H8) | ~6.8 - 8.1 | Multiplets (m), Doublets (d) | 7H |

| -NH₂ | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |

| N-CH₂- (Butyl) | ~4.2 - 4.4 | Triplet (t) | 2H |

| -CH₂- (Butyl) | ~1.8 - 1.9 | Multiplet (m) | 2H |

| -CH₂- (Butyl) | ~1.4 - 1.5 | Multiplet (m) | 2H |

| -CH₃ (Butyl) | ~0.9 - 1.0 | Triplet (t) | 3H |

Carbon (¹³C) NMR Chemical Shift Prediction and Analysis

¹³C NMR spectroscopy provides complementary structural information by detailing the carbon skeleton of the molecule. Predictions for the chemical shifts of 9-Butyl-9H-carbazol-3-amine can be made by analyzing published data for various substituted carbazoles. rsc.orgrsc.orgnih.govnih.gov The spectrum would feature signals for the four distinct carbons of the n-butyl group in the aliphatic region and twelve distinct signals for the aromatic carbons of the asymmetrically substituted carbazole core.

The electron-donating amino group at C3 is expected to cause an upfield shift (lower δ) for the ortho (C2, C4) and para (C6, C8, relative to the carbazole system) carbons, while the C3 carbon itself will be shifted downfield. The nitrogen atom significantly influences the chemical shifts of the adjacent carbons (C4a, C4b, C9a, C8a).

The table below outlines the predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C1-C8, C4a, C4b, C8a, C9a) | ~105 - 145 |

| N-CH₂- (Butyl) | ~43 - 45 |

| -CH₂- (Butyl) | ~31 - 33 |

| -CH₂- (Butyl) | ~20 - 22 |

| -CH₃ (Butyl) | ~13 - 15 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide where different colors represent varying potential values.

For 9-Butyl-9H-carbazol-3-amine, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The nitrogen atom of the amine group (-NH2) at the 3-position is expected to be a region of high negative potential (typically colored red or yellow). This is due to the lone pair of electrons on the nitrogen, making it a primary site for electrophilic attack and hydrogen bonding interactions.

Conversely, the hydrogen atoms of the amine group and the aromatic protons of the carbazole ring system would exhibit positive electrostatic potential (typically colored blue). These regions are susceptible to nucleophilic attack. The butyl chain, being an aliphatic and non-polar moiety, would generally show a neutral potential (colored green), with slight positive potentials on its hydrogen atoms.

| Molecular Region | Expected Electrostatic Potential | Color Representation | Reactivity Implication |

|---|---|---|---|

| Amine Group (Nitrogen) | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |

| Amine Group (Hydrogens) | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |

| Carbazole Ring (Aromatic Protons) | Positive | Blue | Interaction with electron-rich species |

| Carbazole Ring (π-system) | Slightly Negative | Green/Yellow | π-π stacking interactions |

| Butyl Chain | Neutral to Slightly Positive | Green | Van der Waals interactions |

Optoelectronic and Electronic Applications of 9 Butyl 9h Carbazol 3 Amine and Its Functionalized Derivatives

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9H-carbazole are integral to the advancement of OLED technology, serving various roles within the device architecture, including as emitters, host materials, and hole-transporting layers. researchgate.netrsc.org The strategic design of these molecules by incorporating different functional groups allows for the optimization of device efficiency, color purity, and operational stability.

Carbazole (B46965) derivatives are widely employed as the light-emitting component in OLEDs. They can be designed to exhibit conventional fluorescence or to harness the more efficient mechanism of Thermally Activated Delayed Fluorescence (TADF).

In TADF emitters, a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states is crucial. This small gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), enabling theoretical internal quantum efficiencies of up to 100%. aip.orgnih.gov

The molecular design of these emitters often involves a donor-acceptor (D-A) structure. The carbazole unit typically acts as the electron donor. To achieve a small ΔEST, the steric hindrance between the donor and acceptor moieties is often increased to create a twisted structure, which spatially separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

For instance, a TADF emitter (tMCzPN) was developed by replacing a standard carbazole donor with a 1,3,6,8-tetramethyl-carbazole (tMCz) derivative. The additional methyl groups increased the twist in the molecular structure, leading to TADF behavior and a remarkable maximum external quantum efficiency (EQE) of 26.0%. In contrast, the analogous compound with a standard carbazole (CzPN) did not exhibit TADF and yielded a much lower EQE of 5.3%. nih.gov

Furthermore, carbazole-benzonitrile derivatives have been developed as efficient blue TADF emitters. By modifying the carbazole donor units with bulky substituents like tert-butyl groups, researchers have been able to achieve deep-blue emission with high efficiency. For example, (2s,6s)-2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (DCzBN3) showed deep-blue emission with CIE coordinates of (0.16, 0.06) and a high EQE of 10.9%. aip.org

| Emitter Material | Emission Type | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| tMCzPN | TADF | 26.0% | Not Specified | nih.gov |

| CzPN | Fluorescence | 5.3% | Not Specified | nih.gov |

| BCzB-PPI | Fluorescence | 4.43% | (0.157, 0.080) | nih.gov |

| DCzBN3 | TADF | 10.9% | (0.16, 0.06) | aip.org |

| 3Cz2DPhCzBN | TADF | 20.9% | (0.21, 0.44) | aip.org |

In phosphorescent and TADF OLEDs, the emitter molecules are typically dispersed in a host material. The host material should possess a higher triplet energy than the emitter to confine excitons on the guest molecules effectively. Carbazole derivatives are excellent candidates for host materials due to their high triplet energies and good charge transport properties. researchgate.netrsc.org

The design of host materials often involves creating bipolar characteristics, meaning they can transport both holes and electrons. This balanced charge transport leads to a broader exciton (B1674681) recombination zone within the emissive layer, improving device efficiency and lifetime. researchgate.net

Researchers have designed structural isomers of host materials by introducing a pyridine (B92270) group (an electron-withdrawing unit) into a carbazole-based structure. Two such isomers, CzPy2TCz and CzPy3TCz, were synthesized for use in green TADF-OLEDs. Both materials exhibited high triplet energies (2.95–2.98 eV) and excellent thermal stability. The device using CzPy2TCz as the host achieved a maximum EQE of 23.81%. researchgate.net

The substitution on the carbazole core of the host material also plays a critical role. A study on blue phosphorescent OLEDs used three different 9-phenylcarbazole (B72232) derivatives as hosts, substituted with triphenylmethane (B1682552) (CCz), triphenylsilane (B1312308) (SiCz), or diphenylphosphine (B32561) oxide (PO9). Despite all having a high triplet energy of 2.99 eV, the resulting devices showed significantly different maximum EQEs, ranging from 9.5% to 21%. These differences were attributed to variations in host-host aggregation and the balance of charge carriers in the devices. rsc.org

| Host Material | Emitter Type | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Reference |

|---|---|---|---|---|

| CzPy2TCz | Green TADF | 23.81% | 80.2 | researchgate.net |

| CzPy3TCz | Green TADF | 20.27% | 70.1 | researchgate.net |

| PO9 | Blue Phosphorescent (Ir(dbfmi)) | 21% | Not Specified | rsc.org |

| SiCz | Blue Phosphorescent (Ir(dbfmi)) | 12.5% | Not Specified | rsc.org |

| CCz | Blue Phosphorescent (Ir(dbfmi)) | 9.5% | Not Specified | rsc.org |

The inherent electron-donating nature and high hole mobility of the carbazole moiety make its derivatives exceptionally suitable for use as hole-transporting materials (HTMs) in OLEDs. mdpi.commdpi.com The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, a critical function for achieving high device performance.

To enhance the performance of HTLs, molecular design strategies focus on improving thermal and morphological stability. A high glass transition temperature (Tg) is desirable to prevent deformation of the material layers caused by heat generated during device operation. mdpi.comresearchgate.net

A series of novel HTMs were synthesized based on 4-(9H-carbazol-9-yl)triphenylamine, where different carbazole or triphenylamine (B166846) derivatives were conjugated to the main structure. These modifications resulted in materials with high Tg values (148-165 °C). An OLED device incorporating one of these materials, HTM 3c, which featured a tris(4-iodophenyl)amine (B1352930) modification, demonstrated a low turn-on voltage of 3.1 V and high current and power efficiencies of 39.2 cd/A and 29.3 lm/W, respectively. mdpi.com

Another approach involves the synthesis of enamines from carbazole precursors. A carbazole-based enamine, V950, was developed as a low-cost and efficient HTM, demonstrating the versatility of carbazole chemistry in creating materials for optoelectronics. researchgate.net

| HTL Material | Turn-on Voltage (V) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|

| HTM 3a | 3.5 | 36.5 | 26.9 | mdpi.com |

| HTM 3b | 3.6 | 35.7 | 25.3 | mdpi.com |

| HTM 3c | 3.1 | 39.2 | 29.3 | mdpi.com |

The introduction of bulky and structurally rigid groups, such as additional carbazole moieties or tert-butyl groups, significantly enhances the thermal and morphological stability of the material. aip.orgmdpi.com This improved stability prevents degradation of the amorphous thin films during device operation, leading to longer lifetimes. mdpi.com

For TADF emitters, molecular design directly impacts the critical ΔEST value. Creating a significant twist between the carbazole donor and the acceptor unit is a common strategy. As seen with the tMCzPN emitter, adding methyl groups to the carbazole donor forces a more twisted conformation, which facilitates the RISC process and boosts the EQE from 5.3% to 26.0%. nih.gov Similarly, for carbazole-benzonitrile emitters, using bulky 3,6-di-tert-butyl-9H-carbazole donors is more effective at preventing intramolecular charge transfer (ICT) and achieving deep-blue emission compared to less bulky donors. aip.orgnih.gov

The position of linkages and substituents is also critical. A theoretical study on phthalimide-carbazole conjugates showed that the relative positions of the donor and acceptor units determine whether a molecule is more likely to exhibit TADF or room-temperature phosphorescence (RTP). acs.org In host materials, the substitution pattern can affect molecular aggregation and charge balance, as seen in the varied performance of OLEDs with CCz, SiCz, and PO9 hosts. rsc.org This demonstrates that even with similar core structures and triplet energies, subtle changes in molecular design can lead to large differences in device performance.

Organic Semiconductors

The favorable electronic properties of carbazole derivatives also make them promising candidates for use as the active material in organic semiconductors, such as organic field-effect transistors (OFETs). The performance of these devices is heavily dependent on the charge carrier mobility of the semiconductor.

Enhancing charge carrier mobility in carbazole-based organic semiconductors is a primary goal of molecular design. Key principles include controlling molecular packing in the solid state and tuning energy levels.

Carbazole and its derivatives are known for their high hole mobility. mdpi.com The design of molecules that can form well-ordered, co-facial π-π stacking arrangements in thin films is crucial for efficient charge transport. A quasi-parallel molecular conformation can create effective transport channels for both holes and electrons. researchgate.net

The introduction of specific functional groups can be used to tune charge transport properties. For example, incorporating both electron-donating (like carbazole) and electron-accepting moieties into a single molecule can create bipolar materials with balanced electron and hole mobilities. researchgate.net This is advantageous for devices that require the transport of both charge types.

The hole drift mobility of a carbazole-based enamine (V950) was measured, showing a clear dependence on the applied electric field. researchgate.net While organic semiconductors generally exhibit lower charge carrier mobilities compared to their inorganic counterparts, the rational design of carbazole derivatives continues to push the performance limits of organic electronic devices. mdpi.com The strong electron-donating nature of the carbazole and triphenylamine units makes them excellent building blocks for materials with superior hole-transport characteristics. mdpi.com

P-Type Semiconducting Behavior

The inherent electron-donating character of the carbazole nucleus imparts p-type semiconducting properties to its derivatives. nih.gov This behavior is primarily attributed to the high-lying Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole unit, which facilitates the transport of holes. Functionalization of the carbazole core allows for the fine-tuning of these energy levels. For instance, the introduction of an amine group at the 3-position can further enhance the electron-donating strength, leading to a higher HOMO level and improved hole-transport capabilities.

The p-type nature of carbazole derivatives is crucial for their application as hole-transport materials (HTMs) in various organic electronic devices. In these devices, the efficient injection and transport of holes from the anode to the active layer are paramount for optimal performance. The butyl group at the N-position enhances the solubility of the molecule in organic solvents, which is advantageous for solution-based processing of thin films.

Research into various carbazole derivatives has demonstrated their potential as p-type semiconductors. For example, studies on di(9-ethyl-9H-carbazol-3-yl)amine-based compounds have highlighted their suitability as hole-transporting materials for perovskite solar cells, owing to their thermal stability, high hole mobility, and good film-forming ability. ub.edu The general principles derived from these studies are applicable to 9-Butyl-9H-carbazol-3-amine, suggesting its promise as a p-type semiconductor for organic electronics.

Integration into Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components of flexible and transparent electronics. The performance of an OTFT is largely dependent on the charge-carrier mobility of the organic semiconductor used as the active layer. Carbazole-based materials have been investigated for this purpose due to their excellent charge-transport properties. researchgate.net

A study on a series of 9-alkyl-3-(1,2,2-tricyanovinyl)-9H-carbazole derivatives, which included a butyl-substituted variant, explored their application in OTFTs. ub.edu These materials, featuring a "push-pull" architecture with the electron-donating carbazole and the electron-withdrawing tricyanovinyl group, were evaluated as the active layers. The length of the N-alkyl chain was found to influence the molecular packing and, consequently, the charge-transporting properties of the material in the solid state. ub.edu While this particular study focused on n-type behavior due to the strong electron-withdrawing group, it demonstrates the feasibility of incorporating N-butyl carbazole derivatives into OTFTs. For p-type behavior, the 3-amine functionalization of 9-butyl-9H-carbazole would be more suitable.

The butyl group in 9-Butyl-9H-carbazol-3-amine is expected to enhance its processability from solution, which is a significant advantage for the fabrication of large-area and low-cost OTFTs. rsc.org The amine group at the 3-position would contribute to the p-type semiconducting nature required for the active layer in p-channel OTFTs.

Organic Photovoltaic Devices (OPVs)

Components for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) have emerged as a promising low-cost photovoltaic technology. In a DSSC, a sensitizer (B1316253) dye absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). Carbazole derivatives have been extensively explored as sensitizers in DSSCs due to their strong absorption in the UV-Vis region and their ability to be chemically modified to optimize their performance. nih.gov

The typical design of a carbazole-based dye for DSSCs follows a donor-π-acceptor (D-π-A) architecture. The carbazole moiety acts as the electron donor, a conjugated π-bridge facilitates intramolecular charge transfer, and an acceptor group (often a cyanoacrylic acid) anchors the dye to the TiO2 surface and accepts the photo-excited electron. The introduction of a butyl group at the 9-position of the carbazole donor can improve the solubility of the dye and prevent aggregation on the TiO2 surface, which is detrimental to device performance. researchgate.net

For example, di-chromophoric carbazole-substituted porphyrin dyes have been shown to improve the power conversion efficiency of DSSCs. rsc.org The carbazole unit contributes to increased photon absorption and can sterically hinder dye aggregation, leading to improved electron injection efficiency. rsc.org While specific data for 9-Butyl-9H-carbazol-3-amine in DSSCs is not extensively reported, the principles from related carbazole dyes suggest its potential as a building block for efficient sensitizers.

Incorporation into Perovskite Solar Cells (PeSCs)

Perovskite solar cells (PeSCs) have achieved remarkable power conversion efficiencies, rivaling those of conventional silicon-based solar cells. A critical component of a high-performance PeSC is the hole-transport layer (HTL), which selectively extracts holes from the perovskite absorber layer and transports them to the electrode. Carbazole derivatives have gained significant attention as hole-transport materials (HTMs) in PeSCs due to their excellent hole mobility, thermal stability, and tunable energy levels.

Functionalized carbazole derivatives, often featuring methoxy-substituted triphenylamine units, have demonstrated high efficiencies in PeSCs. The butyl group at the 9-position of the carbazole core in 9-Butyl-9H-carbazol-3-amine enhances its solubility, facilitating the formation of uniform and high-quality HTL films via solution processing. The amine group at the 3-position contributes to the hole-transporting properties of the material.

A derivative, (4-(3,6-di-tert-butyl-9H-carbazol-9-yl)butyl)phosphonic acid, has been used to create a self-assembled monolayer as a hole-injection layer in inverted perovskite solar cells, showcasing the versatility of N-butyl-carbazole structures in these devices. derthon.com

Interfacial Engineering for Improved Performance

In PeSCs, carbazole-based self-assembled monolayers (SAMs) can be used to modify the surface of the transparent conductive oxide electrode. These SAMs can improve the energy level alignment between the electrode and the HTL, leading to more efficient hole extraction. Furthermore, they can passivate surface defects, reducing non-radiative recombination and enhancing the device's performance and stability.

Fluorescent Materials and Probes

The rigid and aromatic structure of the carbazole moiety endows its derivatives with interesting photoluminescent properties. They often exhibit strong fluorescence with high quantum yields, making them suitable for applications as fluorescent materials and probes. The emission properties can be tuned by chemical modification of the carbazole core.

For instance, 3,6-disubstituted carbazole derivatives have been investigated as deep-blue emitting fluorophores. ub.edu The introduction of substituents at these positions can alter the electronic structure and influence the fluorescence quantum yield and emission wavelength. ub.edu A study on 9-benzyl-9H-carbazole derivatives demonstrated their potential as fluorescent chemosensors for the detection of rare earth metal cations. clockss.org The fluorescence intensity of the carbazole derivative was found to change significantly upon binding with specific metal ions, allowing for their selective detection. clockss.org

The fluorescence of carbazole derivatives can be influenced by the solvent polarity, with some exhibiting solvatofluorochromism, where the emission color changes with the polarity of the surrounding medium. This property is particularly useful for developing sensitive environmental probes. While the specific fluorescent properties of 9-Butyl-9H-carbazol-3-amine are not extensively detailed in the literature, the general characteristics of functionalized carbazoles suggest its potential as a blue-emitting fluorophore or as a building block for more complex fluorescent probes.

Development of Fluorescent Nanoaggregates

The formation of fluorescent nanoaggregates is a key area of research for carbazole derivatives. While the parent compound, 9-butyl-9H-carbazol-3-amine, may exhibit certain emissive properties, its functionalized derivatives are often specifically designed to control aggregation behavior for enhanced fluorescence. The aggregation process is heavily influenced by the interplay of intermolecular forces, such as π-π stacking of the carbazole rings and van der Waals interactions from the alkyl chains. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Many carbazole derivatives are known to exhibit Aggregation-Induced Emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.gov This effect is in stark contrast to the aggregation-caused quenching (ACQ) seen in many traditional fluorophores. The primary mechanism behind AIE in these systems is the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, energy from photoexcitation is often dissipated non-radiatively through the free rotation of molecular components. In the aggregated or solid state, these rotations are physically hindered, which blocks the non-radiative decay pathways and forces the excited state to decay radiatively, resulting in strong light emission.

Derivatives of 9-phenyl-9H-carbazole substituted with tert-butyl groups have demonstrated significant AIE enhancement, with photoluminescence quantum yields (PLQY) in solid films reaching up to 53%, a substantial increase compared to their fluorescence in toluene (B28343) solutions. nih.gov The strategic placement of bulky groups like the butyl chain on the carbazole nitrogen can influence the packing mode in aggregates, directly impacting the AIE efficiency. The amine group at the C3 position can be further functionalized to create donor-acceptor structures that also display AIE characteristics, often with tunable emission colors. rsc.org

Design for Specific Emission Wavelengths and Tuning

The emission wavelength of carbazole derivatives can be precisely controlled through molecular engineering, a critical aspect for their use in applications like Organic Light-Emitting Diodes (OLEDs). The tuning strategy generally revolves around modifying the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The 9-butyl-9H-carbazol-3-amine structure serves as an excellent starting point, with the carbazole-amine portion acting as a strong electron donor. By introducing various electron-accepting groups to the carbazole backbone, a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture is created. mdpi.com This internal charge transfer (ICT) character lowers the energy gap, causing a bathochromic (red) shift in both absorption and emission spectra. The strength of the acceptor group and the length of the π-conjugation bridge between the donor and acceptor are key parameters for tuning the emission from the blue region, typical of carbazoles, towards green, yellow, or even red.

For instance, research on various carbazole-based dyes has shown that increasing the effective conjugation length or enhancing the electron-donating/withdrawing capabilities of the substituents are primary strategies to broaden absorption and shift emission wavelengths. mdpi.com

| Carbazole Derivative Type | Design Strategy | Resulting Emission Property | Reference |

| Substituted 9-Phenyl-9H-Carbazoles | Introduction of tert-butyl and methoxy (B1213986) groups at C3/C6 positions | Enhanced solid-state PLQY (up to 53%) and AIE | nih.gov |

| Carbazole-based D-π-A Dyes | Introduction of electron-accepting groups and extending π-bridge | Tunable emission wavelength (red-shifted) | mdpi.com |

| Carbazole-Perylene Diimide Polymers | Grafting PDI acceptors onto a poly(carbazole) backbone | Formation of long-lived charge-separated species with NIR absorption | nih.gov |

| Supramolecular Carbazole Assembly | Assembly of an AIE-enhanced carbazole donor with an acceptor dye | Efficient energy transfer and enhanced acceptor emission | rsc.org |

Photocatalytic Systems

The strong electron-donating ability of the carbazole nucleus upon photoexcitation makes its derivatives, including those based on 9-butyl-9H-carbazol-3-amine, highly suitable for use as photoredox catalysts. nih.gov These organic catalysts can harness the energy from visible light to facilitate a wide range of chemical transformations. beilstein-journals.org

Design of Carbazole-Based Photocatalysts

The design of efficient carbazole-based photocatalysts focuses on maximizing light absorption, promoting efficient charge separation, and ensuring chemical stability. The carbazole unit typically serves as the primary light-absorbing component and electron donor. mdpi.comnih.gov The N-butyl group enhances solubility in organic solvents, which is crucial for homogeneous photocatalysis. nih.gov

Key design strategies include:

Creating Donor-Acceptor (D-A) Systems: Similar to materials designed for OLEDs, creating an intramolecular D-A structure is effective. Upon photoexcitation, an electron is transferred from the carbazole donor to the linked acceptor, creating a charge-separated state that is the active catalytic species.

Supramolecular Assembly: Artificial light-harvesting systems can be constructed by assembling a carbazole-based donor with a separate acceptor molecule. rsc.org For example, a water-soluble pillar nih.govarene was used to encapsulate an AIE-active carbazole donor and an eosin (B541160) Y acceptor, creating a highly effective photocatalyst for a cross-coupling reaction in an aqueous medium. rsc.org

Polymer-Based Systems: Incorporating the carbazole moiety into a polymer backbone can create robust and reusable photocatalysts. Attaching acceptor pendants, like perylene (B46583) diimides, to a poly(carbazole) chain has been shown to produce long-lived charge-separated species upon photoexcitation. nih.gov

Mechanisms of Light Absorption and Electron Transfer in Photocatalysis

The photocatalytic cycle of a carbazole-based catalyst is initiated by the absorption of a photon (hν), which promotes the catalyst to an electronically excited state (PC*). nih.govbeilstein-journals.org This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in electron transfer processes.

There are two primary quenching pathways:

Oxidative Quenching Cycle: The excited photocatalyst (PC*) donates an electron to a substrate (an electron acceptor, A). This generates the oxidized radical cation of the photocatalyst (PC•+) and the reduced form of the substrate (A•-). The photocatalyst then returns to its ground state by accepting an electron from a sacrificial electron donor in the system.

Reductive Quenching Cycle: The excited photocatalyst (PC*) accepts an electron from a substrate (an electron donor, D). This results in the formation of the reduced radical anion of the photocatalyst (PC•-) and the oxidized form of the substrate (D•+). The catalyst is regenerated by donating an electron to a sacrificial electron acceptor.

Transient absorption spectroscopy studies on N-ethylcarbazole have confirmed that photoinduced electron transfer to an acceptor like a diphenyliodonium (B167342) salt is an extremely rapid process, with rate coefficients (kET) on the order of 10⁹ to 10¹⁰ M⁻¹ s⁻¹. nih.gov This efficient electron transfer is the fundamental step that initiates the desired chemical reaction. nih.govresearchgate.net

Applications in Organic Synthesis and Environmental Remediation

The ability of carbazole-based photocatalysts to generate reactive intermediates under mild, light-driven conditions has led to their application in diverse fields. beilstein-journals.orgmdpi.com

Organic Synthesis:

Polymerization: Carbazole derivatives are effective photoinitiators for both radical and cationic polymerizations. nih.gov The photoinduced electron transfer process can generate reactive species that initiate the polymerization of monomers.

Cross-Coupling Reactions: Carbazole-based photocatalytic systems have been successfully used to catalyze C-H activation and cross-dehydrogenative coupling reactions. An artificial light-harvesting system built from a carbazole donor was used to achieve the cross-coupling of diphenylphosphine oxide and benzothiazole (B30560) derivatives. rsc.org

Generation of Reactive Intermediates: These photocatalysts are adept at generating various radical species (carbon, nitrogen, or oxygen-centered) that can participate in a wide array of synthetic transformations. beilstein-journals.org

Environmental Remediation: While specific examples using 9-butyl-9H-carbazol-3-amine are less common, the principles of photocatalysis are directly applicable to environmental remediation. mdpi.com Visible-light-active organic photocatalysts can be used to degrade persistent organic pollutants in water. The mechanism involves the generation of highly reactive species, such as superoxide (B77818) radical anions or hydroxyl radicals, which then attack and break down the pollutant molecules into simpler, less harmful substances. The development of robust and reusable carbazole-based photocatalysts remains an active area of research for such applications.

| Catalyst System | Application | Key Finding | Reference |

| N-Ethylcarbazole / Iodonium Salt | Cationic Polymerization | Efficient photoinduced electron transfer initiates polymerization. | nih.gov |

| Supramolecular Carbazole-Eosin Y Assembly | Cross-Coupling Dehydrogenation | High catalytic activity in an aqueous medium due to an "antenna effect". | rsc.org |

| Poly(carbazole) with PDI Pendants | Optical Pulse Suppression | Formation of long-lived charge-separated species upon photoexcitation. | nih.gov |

Polymeric and Supramolecular Assemblies of 9 Butyl 9h Carbazol 3 Amine

Electropolymerization and Film Formation of Carbazole (B46965) Derivatives

Electropolymerization is a powerful technique for creating thin, conductive polymer films directly onto an electrode surface. mdpi.com Carbazole and its derivatives are well-suited for this process due to their excellent charge transport capabilities, environmental stability, and versatile functionalization potential. mdpi.com The process involves the anodic oxidation of the monomer, leading to the formation of a polymer film on a conductive substrate like indium tin oxide (ITO), gold, or platinum. mdpi.com

The electropolymerization of carbazole typically starts with the oxidation of the monomer to a cation radical. mdpi.comresearchgate.net This reactive species then couples with another cation radical to form a dimer, most commonly a 3,3'-bicarbazyl unit. mdpi.com Subsequent oxidation of this dimer allows the polymer chain to grow, eventually depositing as a solid film on the electrode. mdpi.com For 9-substituted carbazoles, such as 9-butyl-9H-carbazole, this process occurs similarly, with the polymerization proceeding through the 3- and 6-positions, as the 9-position is already blocked by the alkyl group. mdpi.com This blockage prevents unwanted side reactions and ensures a more defined polymer structure. mdpi.com

The properties of the resulting polycarbazole films, including their structure and conductivity, are highly dependent on the reaction conditions such as monomer concentration, the nature of the solvent, and the supporting electrolyte used. mdpi.com The introduction of functional groups onto the carbazole core can significantly alter the electronic and optical properties of the final polymer. researchgate.netepstem.net

Table 1: Key Aspects of Carbazole Electropolymerization

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Anodic oxidation to form cation radicals, followed by coupling to form dimers (e.g., 3,3'-bicarbazyl) and subsequent polymer chain growth. | mdpi.com |

| Substrates | Noble metals (Au, Pt), glassy carbon, Indium Tin Oxide (ITO), Fluorine-doped Tin Oxide (FTO). | mdpi.com |

| Role of 9-Substitution | Prevents coupling at the nitrogen position, leading to more regular 3,6-linked polymer chains. | mdpi.com |

| Controlling Factors | Monomer concentration, solvent, supporting electrolyte, and applied potential. | mdpi.com |

| Resulting Materials | Conductive polymer films with applications in electrochromic devices, sensors, and organic solar cells. | mdpi.com |

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) are classes of porous materials constructed from organic building blocks. researchgate.netsemanticscholar.org Their high surface areas, tunable porosity, and inherent functionalities make them promising for a range of applications. Carbazole derivatives are frequently employed as fundamental units in the synthesis of these materials. researchgate.netnih.gov

The carbazole moiety is an excellent candidate for constructing porous materials due to several key features. Its rigid and planar structure facilitates the formation of ordered, crystalline frameworks (in the case of COFs) and provides thermal and chemical stability. researchgate.netresearchgate.net The π-conjugated system of carbazole endows the resulting polymers with valuable photoelectric properties, making them suitable for applications in photocatalysis and electronics. researchgate.netresearchgate.net

Carbazole-based building blocks, often with multiple reactive sites (like the triamine Car-3NH2), can be linked together through reactions like Schiff-base condensation to form extended, porous networks. researchgate.net The incorporation of carbazole units as electron-rich centers, sometimes paired with electron-accepting units, can create donor-acceptor (D-A) type frameworks with enhanced charge separation capabilities, which is highly beneficial for photocatalytic applications. researchgate.net The nitrogen atom within the carbazole ring and additional functional groups (like the 3-amine in the title compound) can act as binding sites for metal ions or organic molecules. researchgate.net

A significant advantage of COFs and CMPs is the ability to precisely control their properties by carefully selecting the building blocks. nsysu.edu.tw The porosity of carbazole-based frameworks can be tailored by changing the geometry and length of the linker molecules used in their synthesis. For example, using triformyl linkers with varying degrees of planarity can lead to COFs with different morphologies, such as hollow microspheres or microtubes. researchgate.net It is even possible to construct COFs with multiple pore sizes (microporous and mesoporous) within a single framework by using specific combinations of monomers, a strategy that can be influenced by factors like intramolecular hydrogen bonding. researchgate.net

The functionality of these porous materials can be tuned for specific tasks. semanticscholar.org For instance, fluorescent porous organic polymers containing carbazole groups have been synthesized for the sensitive detection of pesticides in water. nih.gov By modifying the carbazole unit with different substituents, the polymer's emission color and quenching efficiency toward various analytes can be controlled. nih.gov Similarly, carbazole-based porous polymers have shown high efficiency in capturing iodine vapor and adsorbing dyes like Rhodamine B from water, demonstrating their potential in environmental remediation. nih.gov This tunability is often achieved through postsynthetic modification, where functional groups are introduced into the framework after its initial construction. semanticscholar.org

Table 2: Applications of Carbazole-Based Porous Polymers

| Application | Polymer Type | Key Feature | Reference |

|---|---|---|---|

| Gas Storage/Capture | COFs/CMPs | High surface area, tailored pore size for CO2 uptake. | researchgate.netnsysu.edu.tw |

| Photocatalysis | D-A COFs/CMPs | Enhanced light harvesting and charge separation. | researchgate.netresearchgate.net |

| Sensing | Fluorescent POPs | Tunable fluorescence quenching for pesticide detection. | nih.gov |

| Environmental Remediation | POPs | High uptake capacity for iodine and organic dyes. | nih.gov |

Supramolecular Architectures and Self-Assembly

The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry. Carbazole derivatives, including 9-Butyl-9H-carbazol-3-amine, are adept at forming such architectures, driven by a combination of weak intermolecular forces. tandfonline.com These interactions include π-π stacking between the planar carbazole rings, dipole-dipole interactions, and hydrogen bonding. acs.orgrsc.org

The rigid, planar geometry of the carbazole core provides a scaffold that encourages π-stacking interactions, leading to the formation of column-like or layered aggregates. nih.gov The specific arrangement of molecules within these assemblies can be highly cooperative, where the initial interactions facilitate further association. acs.org The crystal structure of 3,3'-dibutylbicarbazole, a dimer of 9-butyl-9H-carbazole, reveals a nearly planar carbazole system where the packing is influenced by C-H···π interactions, demonstrating the subtle forces that guide assembly. nih.gov

The introduction of functional groups that can form hydrogen bonds, such as the amine group in 9-Butyl-9H-carbazol-3-amine or amide moieties in other derivatives, can significantly direct the self-assembly process, leading to the formation of well-defined structures like organogel fibers. rsc.org These self-assembled monolayers (SAMs) and other architectures are being explored for use as hole transport layers in electronic devices like perovskite solar cells, where a well-ordered interface is crucial for efficient charge extraction. rsc.orgmdpi.com

Role of Alkyl Chains in Aggregate Formation and Stability

Alkyl chains attached to the carbazole nitrogen, such as the n-butyl group in 9-Butyl-9H-carbazol-3-amine, play a critical role in modulating the properties of both individual molecules and their larger assemblies. encyclopedia.pub One of their primary functions is to improve solubility in common organic solvents, which is often a challenge for rigid, planar aromatic molecules. researchgate.netnih.gov

Beyond solubility, the length and structure (linear vs. branched) of the alkyl chain have a profound impact on molecular packing and aggregation. encyclopedia.pubrsc.org

Aggregation and Morphology: The steric bulk of the side chains can hinder excessive π-π stacking, preventing the formation of large, poorly-controlled aggregates and promoting more desirable film morphologies. encyclopedia.pub However, if the chains are too bulky, they can disrupt crystallinity altogether. encyclopedia.pub Studies on carbazole-based gelators have shown that their gelation ability is strongly dependent on the length of the alkyl chain, with shorter chains sometimes favoring gelation in nonpolar solvents. acs.org

Functionality: While short, linear alkyl chains like n-butyl are effective solubilizers, bulkier groups such as tert-butyl are often used to introduce greater steric hindrance and hydrophobicity, which can be advantageous for specific receptor applications. nih.gov In some cases, longer linear chains like n-hexyl have been found to provide even better solubility than t-butyl groups. nih.gov The dynamic twisting of long alkyl chains can interfere with the orderly stacking of polymer backbones, affecting the material's final properties. mdpi.com

Table 3: Influence of Alkyl Chains on Carbazole Assemblies

| Property Affected | Influence of Alkyl Chain | Reference |

|---|---|---|

| Solubility | Increases solubility in organic solvents, overcoming the rigidity of the carbazole core. | researchgate.netnih.gov |

| Aggregation | Modulates π-π stacking; length and branching affect gelation and film morphology. | encyclopedia.pubacs.org |

| Crystallinity | A balance is needed; chains prevent excessive aggregation but can also disrupt ordered packing if too bulky. | encyclopedia.pubrsc.org |

| Stability | Affects thermal properties and can enhance the integrity of aggregates through hydrophobic interactions. | mdpi.comnih.gov |

Future Research Directions and Emerging Opportunities in 9 Butyl 9h Carbazol 3 Amine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic routes is a primary focus in modern chemistry. For carbazole (B46965) derivatives like 9-Butyl-9H-carbazol-3-amine, future research will likely concentrate on one-pot multicomponent reactions and green chemistry principles to improve yield, reduce waste, and simplify purification processes.

One promising approach involves the use of innovative catalysts, such as copper-based systems, for more efficient C-N bond formation in the synthesis of the carbazole core. researchgate.net Additionally, researchers are exploring domino reactions that allow for the construction of complex carbazole scaffolds in a single step from simple starting materials. nih.gov For instance, a three-component indole-to-carbazole reaction has shown high yields compared to traditional methods. nih.gov The synthesis of related compounds, such as 3,6-dibromo-9-butyl-9H-carbazole, has been achieved using reagents like sodium hydride in N,N-dimethyl-formamide, indicating a pathway that could be adapted and optimized. chemicalbook.com

Future methodologies may also incorporate flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve control over reaction conditions. These techniques not only enhance efficiency but also contribute to the sustainability of the synthetic process by reducing energy consumption.

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic and optical properties of organic materials. For 9-Butyl-9H-carbazol-3-amine and its derivatives, computational studies can provide deep insights into structure-property relationships, guiding the design of new materials with tailored characteristics.

Researchers have utilized DFT calculations to examine the optimized structure, bonding aspects, and vibrational frequencies of carbazole-phenothiazine hybrids, demonstrating a strong correlation between theoretical and experimental results. researchgate.net Such studies can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the hole-transporting capabilities of a material. mdpi.com

Future computational work will likely focus on:

High-throughput screening: Virtually screening large libraries of potential derivatives to identify candidates with optimal properties for specific applications.

Modeling of intermolecular interactions: Understanding how molecules pack in the solid state is critical for charge transport. Advanced modeling can predict crystal packing and its effect on material performance. nih.gov

Simulation of device performance: Integrating material properties into device-level simulations to predict the efficiency and stability of organic light-emitting diodes (OLEDs) or solar cells incorporating these materials.

A summary of key computational parameters for related carbazole derivatives is presented below.

| Parameter | Description | Typical Values for Carbazole Derivatives |

| HOMO Level | Highest Occupied Molecular Orbital energy; relates to the ease of donating an electron (hole transport). | -5.0 to -6.0 eV |

| LUMO Level | Lowest Unoccupied Molecular Orbital energy; relates to the ease of accepting an electron. | -2.0 to -3.0 eV |

| Band Gap | The energy difference between HOMO and LUMO; determines the absorption and emission properties. | 2.5 to 3.5 eV |

| Triplet Energy (ET) | The energy of the lowest triplet excited state; crucial for phosphorescent OLED applications. | 2.0 to 3.0 eV |

Note: These are typical value ranges and can vary significantly based on the specific functionalization of the carbazole core.

Integration into Next-Generation Optoelectronic Devices and Technologies

Carbazole-based materials are cornerstones of organic electronics, and 9-Butyl-9H-carbazol-3-amine is a promising candidate for various next-generation devices. ontosight.airesearchgate.net Its inherent hole-transporting properties make it suitable as a hole-transporting material (HTM) in OLEDs and perovskite solar cells (PSCs). ontosight.aiktu.edu

In OLEDs , the butyl group enhances solubility and film-forming properties, while the amino group provides a site for attaching other functional moieties to tune the electronic properties or to link to other layers in the device stack. ontosight.aimdpi.com The development of new carbazole derivatives aims to achieve high photoluminescence quantum yields and thermal stability. mdpi.com

In PSCs , the HTM plays a critical role in extracting positive charges from the perovskite layer. ktu.edu Research is focused on designing novel carbazole-based HTMs that can match the energy levels of the perovskite, leading to higher power conversion efficiencies and improved device stability. ktu.edu

Future opportunities also lie in exploring the use of 9-Butyl-9H-carbazol-3-amine derivatives in other advanced technologies such as:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. ontosight.ai

Organic Photovoltaics (OPVs): As electron-donor materials. ontosight.ai

Chemical Sensors: Where changes in the environment can modulate the photophysical properties of the material. researchgate.netevitachem.com

Development of Novel Functional Materials with Tunable Properties

The true potential of 9-Butyl-9H-carbazol-3-amine lies in its use as a versatile building block for creating more complex functional materials. The reactive amino group allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the material's properties. ontosight.ai

By reacting the amine with different chemical entities, researchers can create:

Polymers: Carbazole-containing polymers are known for their high redox potential and strong UV absorption. nih.gov Polymerizing derivatives of 9-Butyl-9H-carbazol-3-amine could lead to new materials for flexible electronics.

Dendrimers: Highly branched, tree-like molecules with a carbazole core could exhibit enhanced light-harvesting properties for solar applications.

Bipolar Molecules: By attaching an electron-accepting moiety to the carbazole unit, it is possible to create bipolar materials that can transport both holes and electrons, which is highly desirable for single-layer OLEDs. researchgate.net

The table below illustrates how different substituents can influence the properties of the carbazole core.

| Substituent Type | Position of Substitution | Effect on Properties | Potential Application |

| Electron-donating groups | 3, 6 | Increases HOMO level, enhances hole transport | Hole Transport Layers (HTLs) |

| Electron-withdrawing groups | 3, 6 | Lowers LUMO level, enhances electron transport | Electron Transport Layers (ETLs), Bipolar Materials |

| Bulky side groups | 9 | Improves solubility, prevents aggregation | Solution-processed devices |

| Halogens | 3, 6 | Can increase triplet energy, influences intermolecular interactions | Phosphorescent OLEDs |

Interdisciplinary Research Synergies and Collaborative Approaches

The advancement of materials based on 9-Butyl-9H-carbazol-3-amine will heavily rely on collaborations across various scientific disciplines. The journey from molecular design to a functional device requires a synergistic effort from chemists, physicists, materials scientists, and engineers.

Chemistry and Materials Science: Synthetic chemists can design and create novel derivatives, while materials scientists characterize their physical and electronic properties, including their morphology in thin films. nih.govevitachem.com

Physics and Engineering: Physicists can investigate the fundamental photophysical processes occurring within the materials, and engineers can integrate these materials into device architectures, optimizing for performance and stability. mdpi.com

Biology and Medicine: While this article focuses on material applications, it is noteworthy that carbazole derivatives have been explored for a wide range of biological activities, including as anticancer and antimicrobial agents. mdpi.commdpi.comresearchgate.net Interdisciplinary research in this area could lead to the development of novel theranostic agents, where the fluorescent properties of the carbazole core are used for imaging, and other functional groups provide therapeutic action.

Q & A

Q. What are the recommended synthetic routes for 9-Butyl-9H-carbazol-3-amine?

Methodology :

- Alkylation of carbazole : React carbazole with 1,4-dibromobutane in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C. Purify via recrystallization (ethanol) and vacuum distillation to remove excess dibromobutane .

- Buchwald-Hartwig amination : For derivatives, use palladium catalysts to couple halogenated carbazoles with amines under inert conditions. Optimize yields by adjusting ligand systems (e.g., XPhos) and reaction times .

- Yield optimization : Monitor reactions via TLC and purify intermediates using column chromatography (hexane:diethyl ether = 1:1) .

Table 1. Example Synthesis Conditions for Carbazole Derivatives

| Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Carbazole + 1,4-dibromobutane | TBAB, Toluene | 89.5% | |

| 3-Bromophenyl-carbazole + fluoren-2-amine | Pd(dba)₂, XPhos | 94% |

Q. How is 9-Butyl-9H-carbazol-3-amine characterized experimentally?

Methodology :

Q. What are the key physicochemical properties of 9-Butyl-9H-carbazol-3-amine?

Methodology :

- Solubility : Use Crippen and McGowan methods to predict solubility in organic solvents (e.g., DCM, THF) .

- Thermal stability : Perform TGA to determine decomposition temperatures (>250°C inferred from ethyl/butyl analogs) .

Table 2. Inferred Properties from Analogous Compounds

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Methodology :

Q. What strategies improve synthetic yields of 9-Butyl-9H-carbazol-3-amine?

Methodology :

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) and ligands (XPhos, SPhos) for Buchwald-Hartwig reactions .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of amine groups .

- Purification : Use gradient column chromatography (hexane → ethyl acetate) to isolate pure product .

Q. How do alkyl chain length (butyl vs. ethyl/propyl) and substituents influence material properties?

Methodology :

- Thermal analysis : Compare TGA/DSC profiles of ethyl, butyl, and propyl derivatives to correlate chain length with decomposition temperatures .

- Optoelectronic properties : Measure HOMO-LUMO gaps via cyclic voltammetry. Longer alkyl chains (butyl) may reduce crystallinity, enhancing solubility in OLED applications .

Q. What safety protocols are critical for handling 9-Butyl-9H-carbazol-3-amine?

Methodology :

Q. How can computational tools enhance experimental research on carbazole derivatives?

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.